molecular formula C13H24N2O2 B13002707 tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate

tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate

Cat. No.: B13002707
M. Wt: 240.34 g/mol
InChI Key: GZHJMBJEWHKLIA-CHWSQXEVSA-N
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Description

tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyrrole ring system

Preparation Methods

The synthesis of tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of protecting groups, selective reductions, and cyclization reactions .

Chemical Reactions Analysis

tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (3aS,6aR)-3a-(hydroxymethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • tert-Butyl (3aS,6aR)-3a-(hydroxymethyl)-1H,2H,3H,3aH,4H,6aH-cyclopenta[c]pyrrole-2-carboxylate

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[(3aS,6aR)-6a-methyl-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-3a-yl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-5-6-12(13,4)8-14-9-13/h14H,5-9H2,1-4H3,(H,15,16)/t12-,13-/m1/s1

InChI Key

GZHJMBJEWHKLIA-CHWSQXEVSA-N

Isomeric SMILES

C[C@]12CCC[C@]1(CNC2)NC(=O)OC(C)(C)C

Canonical SMILES

CC12CCCC1(CNC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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